molecular formula C11H15ClN2O4 B1363973 (4-Morpholino-3-nitrophenyl)methanol hydrochloride CAS No. 300665-23-0

(4-Morpholino-3-nitrophenyl)methanol hydrochloride

Cat. No. B1363973
CAS RN: 300665-23-0
M. Wt: 274.7 g/mol
InChI Key: MVFDEIKLDGYHRX-UHFFFAOYSA-N
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Description

“(4-Morpholino-3-nitrophenyl)methanol hydrochloride” is a chemical compound with the CAS Number: 300665-23-0 . It has a molecular weight of 274.7 . The IUPAC name for this compound is [4-(4-morpholinyl)-3-nitrophenyl]methanol hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . The compound’s molecular formula is C11H15ClN2O4 .

Scientific Research Applications

1. Use in Imaging Agents for Parkinson's Disease

(4-Morpholino-3-nitrophenyl)methanol hydrochloride was utilized in the synthesis of a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound served as a precursor in the synthesis process (Wang et al., 2017).

2. Synthesis of Rivaroxaban

A process involving this compound was reported for the production of impurity-free rivaroxaban, an anticoagulant agent. This synthesis involved the use of an alternate synthon, demonstrating the compound's utility in pharmaceutical synthesis (Mali et al., 2015).

3. Studying Kinetics and Mechanisms of Reactions

The compound was used in studying the kinetics and mechanisms of reactions involving alicyclic amines. This research provides insights into the reaction rates and interactions of such compounds, which is crucial for developing new chemical processes (Castro et al., 2001).

4. Synthesis of Quinoline Derivatives

In the synthesis of quinoline derivatives, this compound played a role in the functionalization of the pyridine ring, highlighting its importance in the creation of complex organic compounds (Belyaeva et al., 2018).

5. Role in Clathrate Formation

The compound was studied for its role in clathrate formation with benzene guests. This research is significant for understanding the interactions between different organic molecules, which has implications in materials science and molecular engineering (Eto et al., 2011).

6. Applications in Synthesis of Novel Ring Systems

This compound has been used in the synthesis of new ring systems like Pyrrolo[1,2-b]cinnolin-10-one. Such studies are pivotal for expanding the repertoire of organic synthesis, leading to the discovery of new drugs and materials (Kimbaris & Varvounis, 2000).

Mechanism of Action

Target of Action

The primary targets of (4-Morpholino-3-nitrophenyl)methanol hydrochloride are currently unknown. The compound contains a morpholine ring, which is frequently found in biologically active molecules and pharmaceuticals . It also contains a nitrophenyl group, which has been associated with various biological activities . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Morpholine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Pharmacokinetics

The compound’s molecular weight (274.7 g/mol ) suggests that it may be orally bioavailable, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with morpholine derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

(4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFDEIKLDGYHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383904
Record name (4-morpholino-3-nitrophenyl)methanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300665-23-0
Record name (4-morpholino-3-nitrophenyl)methanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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